1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to the indole core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-2,3-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . Additionally, catalytic methods using transition metal catalysts have been investigated to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-HIV, anti-fungal, and anti-bacterial agent. It has been evaluated for its ability to inhibit viral replication and bacterial growth.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-HIV activity is attributed to the inhibition of viral reverse transcriptase, while its anti-bacterial activity is linked to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate used in the synthesis of various organic compounds.
Uniqueness
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione is unique due to its indole core structure, which imparts distinct chemical and biological properties. Unlike 2,4-dichlorobenzyl alcohol, which is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and industrial processes. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHWKJGYCSOLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364495 |
Source
|
Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79183-24-7 |
Source
|
Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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